molecular formula C3H6Cl2O2 B12564625 (2S)-3,3-Dichloropropane-1,2-diol CAS No. 176298-45-6

(2S)-3,3-Dichloropropane-1,2-diol

Katalognummer: B12564625
CAS-Nummer: 176298-45-6
Molekulargewicht: 144.98 g/mol
InChI-Schlüssel: YDIWSTGWZCQZGK-REOHCLBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-3,3-Dichloropropane-1,2-diol is an organic compound with the molecular formula C3H6Cl2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3,3-Dichloropropane-1,2-diol typically involves the chlorination of glycerol. One common method is the reaction of glycerol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C3H8O3} + 2 \text{SOCl2} \rightarrow \text{C3H6Cl2O2} + 2 \text{SO2} + 2 \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-3,3-Dichloropropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace chlorine atoms.

Major Products Formed

    Oxidation: Formation of 3,3-dichloropropanoic acid.

    Reduction: Formation of 3,3-dichloropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2S)-3,3-Dichloropropane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (2S)-3,3-Dichloropropane-1,2-diol involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways and exert its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Dichloropropanol: Similar in structure but lacks the chiral center.

    3,3-Dichloropropanoic acid: An oxidized form of the compound.

    3-Chloropropane-1,2-diol: Contains only one chlorine atom.

Uniqueness

(2S)-3,3-Dichloropropane-1,2-diol is unique due to its chiral nature and the presence of two chlorine atoms, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where chirality and reactivity are crucial.

Eigenschaften

CAS-Nummer

176298-45-6

Molekularformel

C3H6Cl2O2

Molekulargewicht

144.98 g/mol

IUPAC-Name

(2S)-3,3-dichloropropane-1,2-diol

InChI

InChI=1S/C3H6Cl2O2/c4-3(5)2(7)1-6/h2-3,6-7H,1H2/t2-/m0/s1

InChI-Schlüssel

YDIWSTGWZCQZGK-REOHCLBHSA-N

Isomerische SMILES

C([C@@H](C(Cl)Cl)O)O

Kanonische SMILES

C(C(C(Cl)Cl)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.